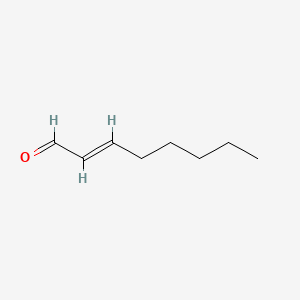

trans-2-Octenal

説明

Significance of Volatile Organic Compounds (VOCs) in Biological Systems and Environments

Volatile organic compounds are low-molecular-weight carbon-based molecules that readily evaporate at room temperature. frontiersin.org In biological contexts, these compounds are not mere metabolic byproducts but crucial mediators of interaction. wikipedia.org Plants, for instance, release a complex bouquet of VOCs for defense against herbivores, to attract pollinators, and to communicate with neighboring plants. wikipedia.orgfrontiersin.org In fact, the majority of biogenic VOCs are produced by plants. wikipedia.org Microbes and animals also produce VOCs that serve various functions. wikipedia.org The entirety of volatile compounds emitted by an organism is known as its "volatilome," which provides a dynamic reflection of its metabolic activity. frontiersin.org The study of these compounds, termed "volatilomics," is a growing field that helps to unravel the intricate chemical ecology of ecosystems. rsc.org

Overview of trans-2-Octenal's Role as a Biogenic Volatile

This compound is an alpha,beta-unsaturated aldehyde that is recognized as a biogenic volatile organic compound (BVOC). It is produced by a variety of organisms, including plants, fungi, and insects. For example, it is a known component of the scent of the brown marmorated stink bug, where it functions as an alarm pheromone. nih.gov In the fungal kingdom, it is secreted by the endophytic fungus Daldinia cf. concentrica. researchgate.net The compound is also found in various food items, such as ginger and potato, and contributes to the aroma of cooked rice. foodb.cachemicalbook.com Its characteristic odor is often described as fatty, green, and herbaceous. sigmaaldrich.com

Research Trajectories and Multidisciplinary Relevance of this compound

Research on this compound spans several scientific disciplines, highlighting its versatile nature.

Chemical Ecology: In the study of plant-insect interactions, this compound is investigated for its role in defense mechanisms. For instance, it has been shown to inhibit the growth of entomopathogenic fungi, which are natural enemies of insects. researchgate.net This suggests a protective function for the insects that produce it.

Food Science: The presence and concentration of this compound are of interest in food chemistry due to its contribution to the flavor and aroma profiles of various foods. sigmaaldrich.com Research has explored its formation during the cooking of millet porridge and its presence in oolong tea infusions. worktribe.comchemsrc.com It is also recognized as a potential contributor to off-flavors resulting from lipid oxidation in products like powdered milk with added fish oil. thegoodscentscompany.com

Agricultural Science: The antifungal properties of this compound are being explored for their potential application in agriculture. Studies have demonstrated its ability to control Fusarium oxysporum f. sp. lycopersici, the causal agent of tomato wilt, both in laboratory settings and in field experiments. researchgate.net Some fungal-produced volatile compounds, including this compound, have been shown to be toxic to plants, affecting root growth and seed germination. frontiersin.orgfrontiersin.org

Atmospheric Chemistry: As a biogenic volatile organic compound, this compound is released into the atmosphere and participates in chemical reactions. Research has focused on its reactions with atmospheric oxidants like ozone (O₃) and nitrate radicals (NO₃), which have implications for air quality and the formation of secondary organic aerosols. rsc.orgacs.org

Current State of Knowledge and Research Gaps Pertaining to this compound

Current knowledge about this compound has established its chemical properties, its natural sources, and its involvement in various biological and chemical processes. Its antifungal and antibacterial activities are well-documented. nih.govresearchgate.net The kinetics of its reactions in the gas phase with key atmospheric oxidants have also been determined. rsc.orgacs.org

However, several research gaps remain. While the inhibitory effects of this compound on various fungi are known, the precise molecular mechanisms underlying this activity require further elucidation. In the context of agriculture, optimizing the formulation and application methods of this compound for effective and environmentally safe pest control is an ongoing challenge. researchgate.net Furthermore, while its role as an alarm pheromone in some insects is established, its broader functions in insect communication and behavior are not fully understood. A deeper understanding of the biosynthesis pathways of this compound in different organisms could also open new avenues for its biotechnological production and application.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CH₃(CH₂)₄CH=CHCHO | sigmaaldrich.com |

| Molecular Weight | 126.20 g/mol | sigmaaldrich.com |

| Boiling Point | 84-86 °C at 19 mmHg | sigmaaldrich.com |

| Density | 0.846 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.45 | sigmaaldrich.com |

Table 2: Reported Occurrences and Functions of this compound

| Organism/Source | Reported Function/Significance | References |

|---|---|---|

| Brown Marmorated Stink Bug (Halyomorpha halys) | Alarm pheromone with antifungal and antibacterial properties. | nih.govresearchgate.net |

| Daldinia cf. concentrica (Endophytic Fungus) | Bioactive compound with fungicidal activity against plant pathogens. | researchgate.net |

| Rice (Oryza sativa) | Contributes to the aroma of cooked long-grain rice. | chemicalbook.com |

| Tibetan Flavor Daqu | Flavor compound associated with Enterococcus and Lachnospiraceae. | mdpi.com |

特性

IUPAC Name |

(E)-oct-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBXEMGDVWVTGY-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858789 | |

| Record name | (E)-2-Octenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a distinct green-leafy odor; [Bedoukian Research MSDS], Colourless to slightly yellow liquid; Fatty, green aroma | |

| Record name | trans-2-Octenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Octenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; Soluble in most fixed oils, Soluble (in ethanol) | |

| Record name | 2-Octenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.845 | |

| Record name | 2-Octenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.59 [mmHg] | |

| Record name | trans-2-Octenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2548-87-0, 2363-89-5, 25447-69-2 | |

| Record name | (E)-2-Octenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2548-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octenal (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Octenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-oct-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oct-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55N91D7775 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Mechanistic Studies of Trans-2-octenal

Antimicrobial Efficacy and Underlying Mechanisms

Antifungal Properties and Modes of Action

trans-2-Octenal has demonstrated significant antifungal activity against a wide range of soil-borne pathogens, making it a compound of interest for the development of novel fungicides. mdpi.comresearcher.life Research has shown its effectiveness in inhibiting and, in some cases, killing phytopathogenic microorganisms. researchgate.netnih.gov For instance, volatile organic compounds (VOCs) from Bacillus velezensis, with this compound being a key component, have exhibited broad-spectrum antifungal effects against pathogens that cause industrial hemp wilt. mdpi.com Similarly, this compound, when secreted by the endophytic fungus Daldinia cf. concentrica, has been shown to control the soil-borne pathogen Sclerotium rolfsii both in laboratory settings and in soil. researchgate.netnih.gov

This compound has been shown to possess notable inhibitory effects against several specific phytopathogenic fungi. researchgate.net

Verticillium dahliae : This compound significantly inhibits the mycelial growth and spore germination of V. dahliae, the causal agent of Verticillium wilt in cotton and other plants. mdpi.comnih.gov Studies have shown that at a concentration of 600 μL/L, (E)-2-octenal completely inhibited the mycelial growth of V. dahliae. nih.gov

Aspergillus niger : Antifungal activity has been observed against Aspergillus niger, a common food contaminant. mdpi.comresearchgate.netnih.gov This activity was noted when this compound was produced by Lactiplantibacillus plantarum in the presence of the fungus. researchgate.net

Neofusicoccum parvum : (E)-2-Octenal is effective in inhibiting the growth of Neofusicoccum parvum, a pathogen that causes stem-end rot in mangoes. mdpi.comresearcher.life

Penicillium italicum : This compound has shown inhibitory action against Penicillium italicum, which causes blue mold in citrus fruits. mdpi.comresearchgate.net

Botrytis cinerea : Research indicates that this compound has antifungal activity against Botrytis cinerea, the fungus responsible for gray mold in a variety of plants. mdpi.comresearchgate.net

Fusarium oxysporum : this compound has been proven to control Fusarium oxysporum f. sp. lycopersici, the causal agent of tomato wilt. researcher.liferesearchgate.netnih.gov In-vitro experiments revealed its ability to completely inhibit and kill this pathogen. researchgate.netnih.gov

Table 1: Inhibitory Effects of this compound on Phytopathogenic Fungi

| Fungal Species | Observed Effect | Reference |

|---|---|---|

| Verticillium dahliae | Inhibition of mycelial growth and spore germination. mdpi.comnih.gov | mdpi.com, nih.gov |

| Aspergillus niger | Antifungal activity. mdpi.comresearchgate.netnih.gov | mdpi.com, nih.gov, researchgate.net |

| Neofusicoccum parvum | Growth inhibition. mdpi.comresearcher.life | mdpi.com, researcher.life, |

| Penicillium italicum | Inhibitory action. mdpi.comresearchgate.net | mdpi.com, researchgate.net |

| Botrytis cinerea | Antifungal activity. mdpi.comresearchgate.net | mdpi.com, researchgate.net |

A key mechanism behind the antifungal action of (E)-2-octenal is the disruption of mitochondrial energy metabolism in fungal cells. mdpi.comresearcher.life In studies involving Neofusicoccum parvum, (E)-2-octenal was found to significantly compromise mitochondrial energy metabolism. This was evidenced by a reduction in mitochondrial membrane potential, ATP levels, and energy charge. Further investigation revealed that the compound affects the tricarboxylic acid (TCA) cycle by targeting and inhibiting the key enzymes succinate dehydrogenase (SDH) and malate dehydrogenase (MDH). Molecular docking studies have suggested that the aldehyde group of (E)-2-octenal forms hydrogen bonds with amino acid residues in these enzymes, leading to their inhibition. This disruption of cellular energy metabolism ultimately contributes to mitochondrial dysfunction and cell membrane damage.

Research suggests that certain aldehydes, which are structurally related to this compound, can induce autophagy in fungal cells. For instance, 3-octenal has been reported to inhibit Botrytis cinerea by inducing autophagy. mdpi.comresearchgate.net Autophagy is a cellular process involving the degradation of a cell's own components and can be a survival mechanism under stress, but can also lead to cell death. explorationpub.com While direct evidence for this compound inducing autophagy is still emerging, the activity of similar compounds points to this as a potential mode of action. mdpi.comresearchgate.net

This compound effectively inhibits both the mycelial growth and spore germination of various pathogenic fungi. mdpi.comnih.gov In the case of Verticillium dahliae, (E)-2-octenal has been shown to significantly inhibit both of these crucial stages of fungal development. mdpi.comnih.gov For example, at 24 and 48 hours, (E)-2-octenal showed spore germination inhibition rates of 74.49% and 59.06%, respectively. nih.gov Similarly, in-vitro experiments with Sclerotium rolfsii demonstrated that exposure to this compound in the air fully inhibits and kills the fungal mycelium. nih.gov The viability of sclerotia, the hardened survival structures of the fungus, was also eliminated upon direct contact with the compound. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-2-octenal |

| 3-octenal |

| succinate dehydrogenase |

Antibacterial Effects and Mechanisms of Inhibition

Activity against Specific Bacterial Strains (e.g., Methicillin-resistant Staphylococcus aureus)

This compound has demonstrated notable antibacterial properties. Unsaturated aldehydes, including this compound, are recognized for their broad-spectrum antimicrobial activity, affecting both Gram-positive and Gram-negative bacteria. researchgate.net This activity is often attributed to their ability to disrupt the bacterial cell membrane and interact with intracellular components. researchgate.net

While specific minimum inhibitory concentration (MIC) values for this compound against Methicillin-resistant Staphylococcus aureus (MRSA) are not extensively detailed in the provided results, the broader class of α,β-unsaturated aldehydes to which it belongs is known for its antibacterial efficacy. researchgate.netnih.gov For context, MRSA is defined by an oxacillin MIC of ≥ 4 µg/mL. nih.govcdc.gov Various studies on other compounds report a range of MIC values against MRSA, highlighting the ongoing search for effective agents against this pathogen. mjima.orgjmb.or.krijbcp.comnih.govjlabphy.orgfrontiersin.orgfrontiersin.org For instance, some novel synthesized compounds have shown bactericidal activity against MRSA strains with MICs in the range of 4-8 µg/mL. nih.gov

The effectiveness of aldehydes is linked to their chemical structure, with factors like chain length and the presence of double bonds influencing their microbicidal power. researchgate.net

Postulated Mechanisms: Cross-linking of Biologically Important Molecules (DNA, Proteins)

The antibacterial action of α,β-unsaturated aldehydes like this compound is linked to their high reactivity as electrophiles, allowing them to form adducts with crucial biological macromolecules. A primary mechanism is the cross-linking of proteins and DNA, which disrupts their function and leads to cytotoxicity. acs.org

These aldehydes can react with nucleophilic sites on proteins, such as the amino groups of lysine residues, and the exocyclic amino groups of DNA bases like deoxyguanosine. acs.org The bifunctional nature of α,β-unsaturated aldehydes is key to this process. The soft β-carbon can react with a soft nucleophile on a protein (a Michael addition), while the harder carbonyl carbon can attack a hard nucleophile, like a lysine residue, on a different protein. acs.org This results in a dysfunctional cross-linked protein. acs.org

Furthermore, these aldehydes can readily penetrate bacterial cells, suggesting they can interact with intracellular targets beyond the cell membrane. researchgate.net The modification of proteins by lipid peroxidation products, a class that includes this compound, has been shown to generate various adducts, including Michael adducts with histidine residues. nih.gov This covalent modification impairs protein function, contributing to the aldehyde's toxic and antibacterial effects. acs.org

Antiviral Properties and Cellular Responses

This compound, also referred to as (E)-2-octenal, is implicated in plant defense against viruses. In response to infection by the Tobacco Mosaic Virus (TMV), plants release a variety of volatile organic compounds, including this compound. mdpi.com

This released (E)-2-octenal acts as a signaling molecule that can prime the antiviral defenses in neighboring, uninfected plants. mdpi.com The compound triggers the jasmonic acid (JA) and ethylene (ET) signaling pathways. This activation leads to the upregulation of transcription factors and pathogenesis-related genes, which are crucial for establishing an antiviral state in the plant. mdpi.com While research has identified antiviral properties of essential oils containing various aldehydes against influenza viruses, the specific role of pure this compound in this context is part of a broader area of study. nih.gov

Plant-Microbe-Insect Interactions Mediated by this compound

Effects on Plant Physiology and Development

Inhibition of Root and Cotyledon Leaf Growth in Model Plants (e.g., Arabidopsis thaliana)

This compound has been shown to have a significant inhibitory effect on the growth and development of the model plant Arabidopsis thaliana. researchgate.net When tested in a closed chamber bioassay, synthetic this compound was one of the C8 compounds that demonstrated a strong inhibitory effect on A. thaliana seedlings. researchgate.net

This inhibition manifests as a reduction in both primary root length and the size of the cotyledon leaves. researchgate.net Further investigation into the mechanism of this toxicity revealed that this compound induces an oxidative burst in the plant tissues. researchgate.net This is characterized by the production of hydrogen peroxide (H₂O₂) and a corresponding increase in the activity of reactive oxygen species (ROS)-scavenging enzymes, indicating that the compound causes significant oxidative stress which impairs normal plant development. researchgate.net The growth of Arabidopsis roots and cotyledons is a complex process regulated by multiple factors and is sensitive to various chemical compounds. techscience.comnih.govpeerj.comfrontiersin.org

Interactive Data Table: Effect of this compound on Arabidopsis thaliana Seedlings

| Parameter | Observation | Implied Mechanism |

| Primary Root Length | Inhibited/Reduced researchgate.net | Oxidative Stress researchgate.net |

| Cotyledon Leaf Size | Inhibited/Reduced researchgate.net | Oxidative Stress researchgate.net |

| Seedling Appearance | Bleaching researchgate.net | Toxicity, Oxidative Damage researchgate.net |

| Cellular Response | Hydrogen Peroxide (H₂O₂) Burst researchgate.net | Induction of Oxidative Burst researchgate.net |

| Enzymatic Activity | Increased ROS-Scavenging Enzymes researchgate.net | Plant Defense Response to Stress researchgate.net |

Induction of Oxidative Stress and Reactive Oxygen Species (H₂O₂) Production in Plant Tissues

Research has demonstrated that this compound can induce oxidative stress in plant tissues, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these reactive products. One of the key ROS implicated in this process is hydrogen peroxide (H₂O₂).

Studies on Arabidopsis thaliana have shown that exposure to this compound leads to an oxidative burst, evidenced by the production of H₂O₂ in the leaves. researchgate.net This increase in ROS is a hallmark of the plant's stress response. The accumulation of H₂O₂ can have dual effects: at low concentrations, it can act as a signaling molecule, but at high concentrations, it can cause cellular damage. The phytotoxic effects observed, such as bleaching of seedlings, are indicative of this oxidative metabolism modification. researchgate.netoup.com Fungal volatile organic compounds (FVOCs), including this compound, have been shown to inhibit root and cotyledon leaf growth and induce seedling bleaching in A. thaliana through H₂O₂ production. nih.govfrontiersin.org

Table 1: Effects of This compound on Oxidative Stress in Plants

| Plant Species | Observed Effect | Key Finding | Citation |

| Arabidopsis thaliana | Oxidative burst (H₂O₂ production) in leaves | Modification of oxidative metabolism | researchgate.net |

| Arabidopsis thaliana | Inhibition of root and cotyledon leaf growth, seedling bleaching | H₂O₂ production linked to phytotoxicity | nih.govfrontiersin.org |

Phytotoxic Effects on Plant Growth

The induction of oxidative stress by this compound is closely linked to its phytotoxic effects on plant growth and development. This compound has been classified as a phytotoxic fungal volatile. nih.gov

In studies involving Arabidopsis thaliana, volatiles released from truffle fruiting bodies, including this compound, inhibited root length and cotyledon leaf size, and in some instances, caused seedling bleaching, indicating toxicity. researchgate.net When tested individually, synthetic C8 compounds like this compound showed a strong inhibitory effect. researchgate.net This phytotoxicity is a significant aspect of the compound's biological activity, affecting both root development and foliar growth. apsnet.org The negative impact on plant growth is a recurring theme in studies of various fungal volatile organic compounds. nih.govppjonline.org

Table 2: Phytotoxic Effects of This compound on Plant Growth

| Plant Species | Affected Aspect | Observed Inhibition | Citation |

| Arabidopsis thaliana | Root length and cotyledon leaf size | Significant reduction | researchgate.net |

| Arabidopsis thaliana | Seedling development | Bleaching and toxicity | researchgate.netppjonline.org |

| Cistus incanus (host) and Arabidopsis thaliana (non-host) | Root and cotyledon leaf growth | Strong inhibition and seedling bleaching | oup.com |

Role in Plant Defense Signaling Pathways

Beyond its direct phytotoxic effects, this compound plays a crucial role as a signaling molecule in plant defense, particularly in priming and activating specific defense pathways.

Priming of Jasmonic Acid (JA) and Ethylene (ET) Signaling Pathways

This compound has been identified as a key airborne signal that primes the jasmonic acid (JA) and ethylene (ET) signaling pathways in plants. Research on Nicotiana benthamiana has shown that exposure to (E)-2-octenal, released from tobacco mosaic virus (TMV)-infected plants, leads to a massive upregulation of JA levels—up to 400-fold—in neighboring, uninfected plants. nih.govresearchgate.net This priming of the JA/ET pathway is a critical step in preparing the plant for a potential attack. The compound significantly affects the expression of key genes within this pathway, such as NbMYC2, NbERF1, and NbPDF1.2, while not significantly impacting salicylic acid (SA) levels. nih.govresearchgate.netresearchgate.net

Upregulation of Pathogenesis-Related Genes (e.g., NbPR1a, NbPR1b, NbPR2, NbNPR1) and Antiviral Defense

The priming of the JA/ET pathways by this compound subsequently leads to the upregulation of pathogenesis-related (PR) genes, which are crucial for establishing an antiviral defense state. In N. benthamiana, exposure to (E)-2-octenal triggers the upregulation of genes such as NbPR1a, NbPR1b, NbPR2, and NbNPR1. nih.govresearchgate.netmdpi.com This upregulation enhances the plant's resistance to pathogens like TMV. nih.govresearchgate.netresearchgate.net The expression levels of these PR genes in receiver plants were significantly increased, similar to the pattern observed in directly infected plants. nih.gov

Interplant Communication and Systemic Resistance Induction

This compound acts as a volatile organic compound (VOC) that facilitates interplant communication, leading to the induction of systemic resistance in neighboring plants. oup.comnih.gov When a plant is attacked, it releases a blend of volatiles, including this compound, which can be perceived by nearby plants. pnas.org This airborne signal allows for the transmission of information about a threat, enabling the receiving plants to activate their defense mechanisms preemptively. nih.gov This form of plant-to-plant communication is a vital component of community-level defense against herbivores and pathogens, leading to enhanced resistance in adjacent plants. nih.govpnas.org The induction of systemic acquired resistance (SAR) is a key outcome of this communication, providing long-lasting, broad-spectrum protection. slideshare.netnumberanalytics.com

Table 3: Role of This compound in Plant Defense Signaling

| Signaling Aspect | Key Genes/Pathways Affected | Plant Species | Outcome | Citation |

| Pathway Priming | Jasmonic Acid (JA) and Ethylene (ET) pathways; NbMYC2, NbERF1, NbPDF1.2 | Nicotiana benthamiana | Prepares plant for defense response | nih.govresearchgate.netmdpi.com |

| Gene Upregulation | NbPR1a, NbPR1b, NbPR2, NbNPR1 | Nicotiana benthamiana | Enhanced antiviral defense against TMV | nih.govresearchgate.netresearchgate.netmdpi.com |

| Interplant Communication | Airborne signaling | Nicotiana benthamiana | Induction of systemic resistance in neighboring plants | nih.govpnas.org |

Involvement in Insect Chemical Ecology

This compound is also a significant compound in the chemical ecology of insects, serving various roles from defense to communication. It is a common component of the defensive secretions of many insects, particularly within the Heteroptera order. cuni.czannualreviews.org

For instance, it is found in the metathoracic gland secretions of the bed bug, Cimex lectularius, where it functions as an alarm pheromone. cuni.cz In the brown marmorated stink bug, Halyomorpha halys, this compound is a major component of its alarm signal, which repels predators. nih.gov This compound, along with trans-2-decenal, also exhibits antifungal and antibacterial properties, suggesting a dual role in defense against both predators and microbial pathogens. nih.gov Furthermore, this compound is part of the glandular secretions of other bugs like Macchiademus diplopterus and Geocoris punctipes, where in the latter, it shows sexual dimorphism in its concentration, indicating a potential role in sexual communication. cuni.cz The compound's presence in insect secretions highlights its evolutionary importance as a multi-functional chemical signal.

Alarm Pheromone Function in Hemipteran Insects

This compound is a key component of the alarm pheromone blend in several hemipteran species, including the bed bugs Cimex lectularius and Cimex hemipterus, as well as the southern green stink bug, Nezara viridula. researchgate.netmdpi.complos.orgresearchgate.net When these insects are disturbed or attacked, they release a blend of volatile compounds, with this compound being a major constituent, which signals danger to conspecifics and elicits dispersal behavior. plos.orgcuni.cz

In both C. lectularius and C. hemipterus, this compound is released from the metathoracic scent glands in adults and the dorsal abdominal glands in nymphs. mdpi.complos.org It is typically found in a blend with (E)-2-hexenal. researchgate.netmdpi.com The release of this alarm pheromone can be triggered by predators or even by traumatic mating attempts. mdpi.com While nymphs and adults of both bed bug species emit this compound and (E)-2-hexenal, nymphs also produce 4-oxo-(E)-2-hexenal and 4-oxo-(E)-2-octenal. researchgate.netplos.org The nymph-specific compounds contribute to a stronger repellent effect on other bed bugs. plos.org

Nezara viridula also utilizes this compound as part of its defensive secretions, which function as an alarm pheromone. researchgate.netscielo.br The defensive blend of this species is complex and includes other compounds like (E)-2-decenal and tridecane. scielo.brmdpi.com

Anti-Predatory Secretions and Defensive Compounds

The function of this compound extends beyond simple alarm signaling to direct defense against predators. mdpi.comcuni.cz The pungent odor of this and other related aldehydes can deter predators, causing them to reject the insect as prey. cuni.cznih.govhilarispublisher.com For instance, bed bugs releasing their scent gland secretion have been observed to be spat out by bats. cuni.cz

In the brown marmorated stink bug, Halyomorpha halys, this compound, along with trans-2-decenal, are the primary components of its anti-predatory secretions. nih.govhilarispublisher.comresearchgate.netnih.gov These compounds are effective in repelling predators and have also been shown to possess antimicrobial properties, suggesting a dual role in protecting the insect from both predation and pathogens. nih.govhilarispublisher.comresearchgate.net The defensive secretions of many pentatomids, including Nezara viridula, contain this compound, which contributes to their unpalatability to vertebrate predators. cuni.czscielo.br

Modulation of Insect Behavior (Dispersal, Aggregation, Mating Deterrence)

The behavioral response to this compound is often concentration-dependent. sci-hub.se At high concentrations, as released during an attack, it acts as a repellent, causing insects to disperse. plos.orgsci-hub.se This is a classic alarm response observed in species like Cimex lectularius. plos.org

Conversely, at lower concentrations, this compound can be part of an aggregation pheromone blend. mdpi.com In C. lectularius, a blend containing (E)-2-hexenal and (E)-2-octenal at low concentrations attracts bed bugs, encouraging the formation of aggregations in harborage sites. mdpi.comsci-hub.se

This compound also plays a crucial role in modulating mating behavior. In bed bugs, nymphs release a specific blend of aldehydes, including this compound, to deter unwanted mating attempts from adult males, which could cause injury. nih.govnih.gov The specific ratio of aldehydes emitted by nymphs is different from that of adults and is effective in repelling males. plos.orgnih.gov A nymph-specific ratio of (E)-2-hexenal to (E)-2-octenal (2:5) significantly reduced mating attempts by males when applied to females. nih.gov

Ratios and Blends in Pheromone Communication across Life Stages and Sexes

The ratio of this compound to other compounds in pheromone blends is critical for conveying specific information and varies between species, sexes, and developmental stages. mdpi.complos.orgnih.gov

In Cimex lectularius and C. hemipterus, the ratio of (E)-2-hexenal to (E)-2-octenal differs between adults and nymphs. researchgate.netmdpi.complos.org Nymphs of both species have a higher proportion of (E)-2-octenal compared to adults. plos.org Furthermore, there are differences in the aldehyde ratios between the two species. For instance, adult C. hemipterus tend to have a higher proportion of (E)-2-hexenal compared to adult C. lectularius. mdpi.com

Sex-specific differences in these ratios have also been reported. In C. lectularius, the female-specific ratio of (E)-2-hexenal to (E)-2-octenal is approximately 5:4, while the male-specific ratio is 1:1. nih.gov These different blends can signal the sex and developmental stage of an individual, influencing behaviors like mating. nih.gov

Table 1: Ratios of (E)-2-hexenal to (E)-2-octenal in Cimex species

| Species | Life Stage/Sex | (E)-2-hexenal : (E)-2-octenal Ratio | Reference |

|---|---|---|---|

| Cimex lectularius | Nymph | 2:5 | nih.gov |

| Cimex lectularius | Adult Female | 5:4 | nih.gov |

| Cimex lectularius | Adult Male | 1:1 | nih.gov |

| Cimex hemipterus | Nymph | 20:80 (1:4) | plos.org |

| Cimex hemipterus | Adult Female | 59:41 | plos.org |

Effects on Eukaryotic Microorganisms Beyond Fungi

Inhibition of Yeast Growth (Saccharomyces cerevisiae) as a Model Eukaryote

Research has demonstrated that this compound exhibits inhibitory effects on the growth of the yeast Saccharomyces cerevisiae, a common model for eukaryotic cells. researchgate.net In a screening of various volatile organic compounds (VOCs), this compound was found to completely inhibit the growth of S. cerevisiae at a concentration of 10 ppm. researchgate.net This suggests that this compound has the potential to impact a broad range of eukaryotic organisms.

Neurobiological Impacts and Olfactory Receptor Interactions

This compound is detected by the olfactory systems of insects through specialized olfactory receptor neurons (ORNs). nih.gov In Cimex lectularius, ORNs housed in smooth peg sensilla on the antennae are responsible for detecting both (E)-2-hexenal and (E)-2-octenal. nih.gov

Studies on the rat I7 olfactory receptor (OR-I7), which is responsive to aldehydes, have provided insights into the molecular interactions of this compound. oup.comnih.govfsu.edu Molecular modeling and docking studies suggest that this compound has a binding affinity for the OR-I7 receptor that is comparable to that of octanal, a potent ligand for this receptor. oup.com The interaction is thought to involve an electrostatic interaction between the carbonyl group of the aldehyde and specific amino acid residues within the receptor's binding pocket. nih.gov The response of these receptors can be influenced by the concentration of the ligand. nih.gov

Furthermore, electroantennogram (EAG) studies have shown that the antennae of various insects, including the bees Apis mellifera and Bombus terrestris, exhibit strong responses to this compound, indicating its role as a significant olfactory cue in a variety of insect species beyond Hemiptera. mdpi.com

Effects on Dopaminergic Neurons and Locomotory Defects (Drosophila melanogaster)

Research utilizing the fruit fly, Drosophila melanogaster, as a model organism has shed light on the neurotoxic potential of this compound. Studies have shown that exposure to this volatile organic compound (VOC) can lead to significant locomotory defects in adult flies. nih.govoup.comresearchgate.net This impairment in movement is reminiscent of symptoms observed in fly models of Parkinson's disease, suggesting a potential impact on the dopamine system. oup.comresearchgate.net

Further investigation has confirmed that this compound induces changes in dopaminergic neurons, which are crucial for controlling movement. nih.govoup.com The neurotoxicity appears to be mediated, at least in part, by oxidative stress. This is supported by findings that this compound exposure is associated with increased lipid peroxidation. oup.com Encouragingly, the locomotory defects induced by the compound can be partially rescued by the administration of L-DOPA, a precursor to dopamine. nih.govoup.com Additionally, the antioxidant Vitamin E has been shown to improve survival and delay the onset of changes in dopaminergic neurons, further implicating reactive oxygen species in the toxic mechanism. nih.gov

Table 1: Effects of this compound on Drosophila melanogaster

| Effect | Observation | Supporting Evidence |

|---|---|---|

| Locomotory Defects | Flies exposed to this compound exhibited significantly slower movement. oup.com | Partially rescued by L-DOPA. nih.govoup.com |

| Dopaminergic Neuron Changes | Alterations observed in GFP- and antigen-labeled dopaminergic neurons. nih.govoup.comresearchgate.net | Delayed by the antioxidant Vitamin E. nih.gov |

Molecular Interactions with Olfactory Receptors (e.g., Rat OR-I7)

The interaction of this compound with olfactory receptors provides a clear example of the molecular determinants of odor perception. The rat olfactory receptor OR-I7, which is known to respond preferentially to n-octanal, also shows significant interaction with this compound. oup.com

Experimental studies have demonstrated that this compound is a potent activator of the rat OR-I7 receptor. nih.gov Its affinity for this receptor is comparable to that of octanal, the primary ligand. oup.com This indicates that the presence of a double bond at the second carbon position does not significantly diminish its ability to bind to and activate this particular receptor. chimia.ch Cells expressing OR-I7 respond to this compound, highlighting its role as an effective agonist. nih.gov

Computational modeling and molecular dynamics simulations have provided deeper insights into the interaction between this compound and olfactory receptors like the rat OR-I7. psu.edunih.gov These models, often based on the structure of rhodopsin, predict a binding pocket within the transmembrane domains of the receptor. oup.comoup.com

Docking studies show a strong electrostatic interaction between the carbonyl group of this compound and a key lysine residue (Lys164) within the binding site of OR-I7. psu.edunih.gov This interaction is considered a primary tether for the ligand. psu.edu The models also help to visualize the transit pathway of the ligand within the receptor. psu.edu The predicted affinities from these computational models for a series of aldehydes, including this compound, correlate well with experimental activation data, validating the models' utility in predicting ligand-receptor interactions. oup.com

Table 2: Molecular Interactions of this compound with Rat Olfactory Receptor I7

| Interaction Aspect | Finding | Methodology |

|---|---|---|

| Receptor Activation | This compound is a potent activator of OR-I7. nih.gov | Calcium imaging in isolated olfactory sensory neurons. nih.gov |

| Ligand Affinity | Comparable affinity to the primary ligand, octanal. oup.com | Molecular modeling and intermolecular energy calculations. oup.comoup.com |

| Key Binding Interaction | Electrostatic interaction between the aldehyde carbonyl group and Lysine 164. psu.edunih.gov | Computational docking and molecular dynamics simulations. psu.edunih.gov |

Structure-Activity Relationships in Olfactory Perception

Quorum Sensing Modulation

Beyond its effects on eukaryotic systems, this compound has been identified as a modulator of bacterial communication, a process known as quorum sensing (QS).

Inhibition of Autoinducer-2 (AI-2) Based Quorum Sensing

Implications for Bacterial Virulence and Biofilm Formation Control

The compound this compound has been identified as a modulator of bacterial behavior, particularly concerning the expression of virulence factors and the formation of biofilms. Research into its mechanisms of action reveals its potential to interfere with bacterial communication systems, a process known as quorum sensing (QS).

Mechanistic Insights: Quorum Sensing Inhibition

Further research into a series of α,β-unsaturated aldehydes, including (E)-2-octenal, suggests that another mechanism of action involves a direct interaction with the bacterial cell membrane. These compounds are capable of causing significant disruption to the lipid fraction of the plasma membrane, which can impair membrane functions and allow the compounds to penetrate the cell.

Control of Virulence Factors and Biofilm Formation

Table 1. Inhibitory Activity of this compound and Related Compounds on AI-2 Quorum Sensing

| Compound | Structure Description | Inhibition of V. harveyi Bioluminescence (%)* |

|---|---|---|

| Cinnamaldehyde | Phenyl-substituted acrolein | 58 ± 7 |

| This compound | Alkyl-substituted acrolein (C8) | 52 ± 13 |

| (E)-2-Heptenal | Alkyl-substituted acrolein (C7) | 43 ± 15 |

| (E)-2-Nonenal | Alkyl-substituted acrolein (C9) | 59 ± 11 |

| (E)-2-Decenal | Alkyl-substituted acrolein (C10) | 68 ± 12 |

*Data extracted from a study by Brackman et al. (2011) where compounds were tested at a concentration of 50 µM. researchgate.net

Table 2. List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-2-Decenal |

| (E)-2-Heptenal |

| (E)-2-Nonenal |

| (E)-2-Octenal |

| Autoinducer-2 (AI-2) |

| Cinnamaldehyde |

| This compound |

| Vibrio anguillarum |

| Vibrio harveyi |

Biosynthesis, Derivation, and Environmental Fate of Trans-2-octenal

Biosynthetic Pathways in Biological Systems

trans-2-Octenal is a naturally occurring compound synthesized through various biological pathways, primarily involving the oxidation and degradation of lipids. Its formation is observed in both plant and fungal systems, where it plays a role in flavor chemistry and intercellular communication.

Origin from Lipid Oxidation and Degradation Pathways

The principal route for the biosynthesis of this compound is through the oxidative breakdown of unsaturated fatty acids. This process can be initiated by enzymatic activities within living organisms or occur through autoxidation.

In plants, the lipoxygenase (LOX) pathway is a key source of various volatile compounds, including C6 and C9 aldehydes, which contribute to the characteristic "green" aroma of fresh leaves and fruits. agrilife.orgresearchgate.net This pathway is initiated by the enzyme lipoxygenase, which catalyzes the dioxygenation of polyunsaturated fatty acids like linoleic and linolenic acids to form hydroperoxides. researchgate.net

Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves these fatty acid hydroperoxides. agrilife.orgmdpi.com Specifically, HPL acts on 13-hydroperoxides derived from linoleic or linolenic acid to produce C6 aldehydes. agrilife.org For example, the cleavage of 13-hydroperoxy-linolenic acid yields cis-3-hexenal, which can then be isomerized to the more stable trans-2-hexenal. agrilife.orgnih.gov While the primary products of this pathway in many plants are C6 volatiles, the broader lipid peroxidation process can also lead to the formation of eight-carbon compounds like this compound. mdpi.com The enzymatic machinery in plants provides a controlled mechanism for the production of these reactive aldehydes, which can be involved in defense signaling. nih.govacs.org

This compound is a known product of the degradation of common unsaturated fatty acids, particularly linoleic acid and, to a lesser extent, oleic acid. tandfonline.comfrontiersin.org This degradation can occur through autoxidation, especially in edible oils during storage, or be catalyzed by enzymes.

Linoleic Acid: The oxidation of linoleic acid is a primary source of this compound. capes.gov.brresearchgate.netresearchgate.net The process involves the formation of hydroperoxide intermediates. Specifically, this compound is formed from the decomposition of linoleic acid 11-hydroperoxide. tandfonline.commdpi.com During the oxidation of edible oils like soybean and peanut oil, which are rich in linoleic acid, the concentration of this compound has been observed to increase. tandfonline.commdpi.com The presence of this compound, along with other aldehydes like hexanal and pentanal, is considered an indicator of lipid oxidation in these products. tandfonline.com

The following table summarizes the formation of this compound and related aldehydes from the degradation of unsaturated fatty acids in different edible oils.

| Fatty Acid Precursor | Key Hydroperoxide Intermediate | Resulting Aldehyde | Observed in | Reference |

|---|---|---|---|---|

| Linoleic Acid | 11-hydroperoxide | trans-2-Octenal | Soybean oil, Peanut oil | tandfonline.commdpi.com |

| Linoleic Acid | 12-hydroperoxide | trans-2-Heptenal | Soybean oil, Rapeseed oil | tandfonline.com |

| Oleic Acid | 11-hydroperoxide | Octanal | Rapeseed oil, Peanut oil, Linseed oil, Soybean oil | tandfonline.com |

Enzymatic Activity of Hydroperoxide Lyase in Plants

Fungal Biosynthetic Routes

Fungi are prolific producers of a diverse array of volatile organic compounds (VOCs), with eight-carbon (C8) compounds being particularly characteristic of their aroma. capes.gov.brfao.org this compound is among these C8 volatiles synthesized by various fungal species. frontiersin.orgmdpi.comasm.org The biosynthesis of these compounds in fungi is intricately linked to fatty acid metabolism. frontiersin.orgfrontiersin.org

The production of C8 volatiles in fungi, including this compound, often involves the metabolism of fatty acids through pathways analogous to the lipoxygenase (LOX) pathway in plants. mdpi.comresearchgate.net Fungi utilize fatty acids, which are then oxidized and cleaved to produce shorter-chain VOCs. mdpi.com

Lipoxygenase (LOX) is a key enzyme that catalyzes the initial step of converting polyunsaturated fatty acids into oxylipins. mdpi.com While linoleic acid is a common substrate, some fungi also metabolize arachidonic acid via LOX and cyclooxygenase (COX) pathways. mdpi.comresearchgate.net The resulting hydroperoxides are then cleaved by a hydroperoxide lyase (HPL) to yield short-chain aldehydes. mdpi.com For instance, the fungus Talaromyces purpureogenus produces significant amounts of (E)-2-octenal, and transcriptome analysis has revealed the differential expression of genes related to arachidonic acid metabolism and lipoxygenase, suggesting their involvement in the biosynthesis of this compound. mdpi.comnih.gov

The biosynthesis of C8 volatiles, such as 1-octen-3-ol and this compound, is rooted in the fungal genome. capes.gov.brmdpi.com These compounds are products of the oxidation and cleavage of linoleic acid, a process catalyzed by enzymes like lipoxygenase (LOX) and hydroperoxide lyase (HPL). capes.gov.brmdpi.com

Genomic studies have begun to uncover the genetic basis for the production of these compounds. In Talaromyces purpureogenus, transcriptome analysis under different culture conditions identified differentially expressed genes involved in lipid metabolism and C8 volatile biosynthesis. mdpi.com Although a specific HPL-related gene was not detected in a search of its genome, 44 genes associated with lyase enzymes were identified, alongside a single LOX gene. mdpi.com This suggests that a combination of these enzymes is responsible for the production of C8 volatiles. The study of gene expression patterns provides a foundation for identifying the key genes in the biosynthetic pathway of compounds like this compound. mdpi.com

The following table lists the key enzymes and metabolic pathways involved in the fungal biosynthesis of C8 volatiles.

| Enzyme/Pathway | Function | Precursor | Product Example | Reference |

|---|---|---|---|---|

| Lipoxygenase (LOX) | Catalyzes the initial oxidation of polyunsaturated fatty acids. | Linoleic acid, Arachidonic acid | Fatty acid hydroperoxides | mdpi.com |

| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides. | Fatty acid hydroperoxides | trans-2-Octenal, 1-Octen-3-ol | mdpi.com |

| Arachidonic Acid Metabolism | A metabolic route for producing C8 compounds. | Arachidonic acid | C8 volatiles | mdpi.com |

Involvement of Arachidonic Acid Metabolism and Lipoxygenase (LOX) Pathways

Bacterial Biosynthesis as a Precursor

This compound serves as a critical precursor molecule in the bacterial synthesis of prodiginines, a family of red-pigmented tripyrrole secondary metabolites. nih.govnih.gov Its primary role is in the formation of 2-methyl-3-n-amyl-pyrrole (MAP), one of the two essential pyrrole rings required for the final prodigiosin structure. researchgate.netresearchgate.net

The biosynthesis of the red pigment prodigiosin by bacteria such as Serratia marcescens and Pseudoalteromonas rubra proceeds through a bifurcated pathway where two key precursors, 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC), are synthesized independently before being joined together. nih.govfrontiersin.orgresearchgate.netfrontiersin.org this compound is the starting molecule for the unique pathway that produces MAP. nih.govresearchgate.net This pathway is governed by a specific set of genes within the prodigiosin (pig) gene cluster, namely pigB, pigD, and pigE. nih.govhawaii.edu The MAP pathway begins with the utilization of this compound and ultimately yields the monopyrrole MAP, which is then condensed with MBC by the enzyme PigC to form the final prodigiosin pigment. nih.govnih.gov

The conversion of this compound into MAP involves a sequence of three key enzymatic reactions catalyzed by proteins encoded by the pig gene cluster. researchgate.netnih.gov

Pyruvate Addition: The first step is catalyzed by the enzyme PigD, a thiamine pyrophosphate (TPP)-dependent synthase. nih.govnih.gov PigD facilitates the addition of pyruvate to this compound. frontiersin.orghawaii.edu This reaction involves the decarboxylation of pyruvate, with the resulting two-carbon fragment being added to the this compound molecule to form an intermediate known as (S)-3-acetyloctanal. nih.govnih.govgoogle.com

Transamination: The second step is a transamination reaction catalyzed by the enzyme PigE. nih.govnih.gov PigE transfers an amino group to the aldehyde group of 3-acetyloctanal, converting it into an aminoketone. researchgate.netnih.gov

Cyclization and Oxidation: The aminoketone product of the PigE-catalyzed reaction is unstable and spontaneously cyclizes to form a dihydropyrrole intermediate, H2MAP. nih.govnih.govnih.gov The final step in the MAP pathway is the oxidation of H2MAP to the aromatic pyrrole, MAP, a reaction catalyzed by the enzyme PigB. nih.govhawaii.edu

The table below summarizes the enzymes and their functions in the MAP biosynthesis pathway starting from this compound.

| Enzyme | Gene | Function | Starting Substrate | Product |

| PigD | pigD | Catalyzes the addition of pyruvate to this compound. nih.govnih.gov | This compound, Pyruvate | (S)-3-Acetyloctanal |

| PigE | pigE | Catalyzes the transamination of 3-acetyloctanal. researchgate.netnih.gov | (S)-3-Acetyloctanal | Aminoketone |

| (Spontaneous) | N/A | Spontaneous cyclization of the unstable aminoketone. nih.govnih.gov | Aminoketone | H2MAP |

| PigB | pigB | Catalyzes the oxidation of H2MAP to MAP. nih.govhawaii.edu | H2MAP | 2-Methyl-3-n-amyl-pyrrole (MAP) |

The precursor this compound is not a primary metabolite itself but is derived from cellular fatty acid pools. nih.govresearchgate.net It can be generated through two main routes: the action of fatty acid biosynthesis enzymes or the autooxidation of unsaturated fatty acids. nih.govfrontiersin.org The autooxidation of linoleic acid, a common polyunsaturated fatty acid, is a known source of this compound. mdpi.comtandfonline.com Specifically, this compound is formed from the decomposition of linoleic acid 11-hydroperoxide, an intermediate in the oxidative degradation of this fatty acid. mdpi.comtandfonline.com The presence of unsaturated fatty acids in the growth medium can therefore support the production of prodigiosin by providing the necessary this compound precursor. researchgate.net

Enzymatic Steps: Pyruvate Addition, Transamination, and Cyclization

Environmental Transformation and Degradation

Once released into the environment, this compound is subject to various transformation and degradation processes that determine its persistence and impact.

In the atmosphere, the primary degradation pathways for this compound are its reactions with key oxidants: ozone (O₃), hydroxyl radicals (OH), and nitrate radicals (NO₃). rsc.orgacs.org The reaction with OH radicals is the most significant loss process during the daytime, while reaction with NO₃ radicals can be important at night. rsc.org The reaction with ozone is generally slower but can become more significant during high ozone episodes. rsc.org

The degradation of this compound by these oxidants leads to the formation of smaller, shorter-chain aldehydes, such as hexanal, and dicarbonyl compounds like glyoxal. rsc.orgmdpi.com These degradation reactions effectively limit the atmospheric lifetime of this compound. rsc.org

The table below presents the estimated tropospheric lifetimes of this compound with respect to different atmospheric oxidants.

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Assumed Oxidant Concentration | Estimated Tropospheric Lifetime |

| Ozone (O₃) | 2.37 x 10⁻¹⁸ rsc.orgresearchgate.net | 7 x 10¹¹ molecules cm⁻³ (24-h average) | 7 days rsc.org |

| Hydroxyl Radical (OH) | 40.5 x 10⁻¹² rsc.org | 2 x 10⁶ molecules cm⁻³ (24-h average) | 3 hours rsc.org |

| Nitrate Radical (NO₃) | 5.6 x 10⁻¹⁵ rsc.org | 2.5 x 10⁸ molecules cm⁻³ (12-h average) | 2 hours rsc.org |

Data sourced from Colmán et al. (2015). rsc.org

The environmental persistence of this compound is considered to be low. scbt.com It is unlikely to persist in the environment due to its volatility and reactivity. fishersci.com Safety data sheets indicate low potential for bioaccumulation and high mobility in soil. scbt.com However, it is also classified as very toxic to aquatic organisms, necessitating careful handling and disposal to avoid environmental release. scbt.com

While its atmospheric fate is relatively well-studied, there is a recognized lack of comprehensive studies on its environmental and ecological effects in complex matrices like soil and water. researchgate.net In specific biological systems, such as the fermentation starter Daqu, certain bacteria like Enterococcus have been positively correlated with the synthesis of this compound, indicating active biotransformation and production within complex microbial communities. mdpi.com

Analytical Methodologies and Detection Strategies for Trans-2-octenal

Chromatographic and Spectrometric Approaches

Chromatographic and spectrometric techniques are foundational for the analysis of volatile organic compounds like trans-2-octenal, offering high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the separation, identification, and quantification of volatile compounds. It has been instrumental in identifying this compound in various complex mixtures. The principle involves separating compounds based on their boiling points and polarity using a GC column, followed by their detection and characterization by a mass spectrometer, which analyzes their mass-to-charge ratio.

GC-MS has successfully identified this compound in:

Rice Bran: Detected in the headspace analysis of rice bran, contributing to its volatile profile researchgate.net.

Mushrooms: Identified as part of the volatile composition of various mushroom species up.pt.

Sorghum Cultivars: Characterized as a volatile compound in cooked sorghum, contributing to aroma characteristics nih.gov.

Algae: Identified as a key odorant in both microalgae and macroalgae, contributing to their aroma profiles frontiersin.org.

Olive Oil: Employed as a chemical standard for fragmentation pattern analysis in studies investigating the thermal oxidation of olive oil cnr.it.

The technique provides detailed information about the volatile constituents of samples, enabling the characterization of aroma profiles and the detection of specific compounds like this compound in food and agricultural products.

Table 1: Identification of this compound using GC-MS in Various Matrices

| Sample Matrix | Context of Analysis | Role of this compound | Reference(s) |

| Rice Bran | Headspace analysis for oxidative stability | Identified volatile compound | researchgate.net |

| Mushrooms | Volatile composition analysis | Identified volatile compound | up.pt |

| Sorghum Cultivars | Characterization of volatile compounds (cooked) | Contributes to aroma characteristics | nih.gov |

| Algae (Micro/Macro) | Aroma profile analysis | Identified as a key odorant | frontiersin.org |

| Olive Oil | Thermal oxidation studies (as chemical standard) | Used for fragmentation pattern analysis | cnr.it |

| General Volatile Profiling | Detection and characterization of volatile compounds | Identified compound | nih.gov |

Proton Transfer Reaction Mass Spectrometry (PTR-MS) Techniques

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a sensitive analytical technique for the real-time monitoring of volatile organic compounds (VOCs) in ambient air and other gaseous samples. It operates via chemical ionization, typically using hydronium ions (H₃O⁺) as reagent ions, which transfer a proton to VOCs with higher proton affinity wikipedia.orgresearchgate.net. This method offers rapid detection and high sensitivity, making it suitable for dynamic measurements.

PTR-MS has been applied in contexts relevant to this compound:

Flavor Release Studies: this compound has been identified as a volatile compound that is generated at a higher rate at 37°C due to the dominance of alternate pathways acs.org.

Olive Oil Oxidation: Used as a chemical standard for headspace analysis to detect oxidative alterations in olive oil cnr.it.

Compound Analysis: Listed among compounds analyzed by PTR-MS, indicating its detectability by the technique ru.nl.

The ability of PTR-MS to perform online monitoring and detect compounds at trace levels (parts per trillion by volume - pptv) makes it a valuable tool in environmental and food science research wikipedia.orgresearchgate.net.

Table 2: Application of PTR-MS for this compound Detection and Analysis

| Application Context | Analytical Focus | Key Findings Related to this compound | Reference(s) |

| Flavor Release Studies | Temperature-dependent volatile generation | Generated at a higher rate at 37°C due to alternate pathways. | acs.org |

| Olive Oil Oxidation | Real-time detection of oxidative alteration | Used as a chemical standard for headspace analysis and fragmentation pattern identification. | cnr.it |

| General VOC Monitoring | Online monitoring of volatile organic compounds | Detectable compound, contributing to the broad applicability of PTR-MS in analyzing VOCs in various fields. | wikipedia.orgresearchgate.netru.nl |

Advanced Sensing Technologies

Advanced sensing technologies, particularly nanosensors, offer novel approaches for the detection of volatile compounds in real-world applications, such as environmental and agricultural monitoring.

Development and Application of Nanosensors for Environmental and Agricultural Monitoring

Nanosensors, often based on materials like polyaniline functionalized with silver (PANI.Ag) or graphene oxide (PANI/GO), have demonstrated potential for detecting semiochemicals, including this compound, emitted by pests embrapa.bracs.orgacs.org. These sensors are designed to detect volatile compounds released by insects, such as stink bugs, for pest management purposes.

Key aspects of nanosensor application for this compound:

Detection of Semiochemicals: Nanosensors have been developed to detect synthetic semiochemicals, including (E)-2-octenal, emitted by insects like the Southern green stink bug (Nezara viridula) embrapa.bracs.orgacs.org.

Sensor Performance: The PANI/GO nanocomposite generally exhibits higher sensitivity compared to PANI.Ag. The resonance frequency shifts of the sensors correlate with the concentration of the detected compounds, indicating their potential for low-concentration detection embrapa.bracs.orgacs.org.

Sensitivity Metrics: Limits of detection (LOD) and quantification (LOQ) have been reported to be lower than 0.44 ng/mL and 1.15 ng/mL, respectively, underscoring their suitability for monitoring low concentrations of target compounds embrapa.bracs.orgacs.org.

Application in Pest Monitoring: Real-environment testing with soybean plants has shown that these nanosensors can effectively detect semiochemicals emitted by stink bugs, supporting their use in proactive integrated pest management strategies embrapa.bracs.orgacs.org.

Table 3: Nanosensor Applications for this compound Detection

| Sensor Type | Target Compound(s) | Application Context | Key Performance Metrics | Reference(s) |

| PANI.Ag/PANI/GO | Semiochemicals including (E)-2-octenal | Pest management, agricultural monitoring | PANI/GO shows higher sensitivity; Resonance frequency shifts correlate with concentration; LOD < 0.44 ng/mL, LOQ < 1.15 ng/mL | embrapa.bracs.orgacs.org |

Bioassays and Biological Models for Activity Assessment

Bioassays are critical for evaluating the biological effects of this compound, including its antifungal, antibacterial, and phytotoxic activities. These studies utilize various in vitro and in vivo models to elucidate its functional roles.

in vitro and in vivo Bioassays for Antifungal, Antibacterial, and Phytotoxic Activities

This compound has been investigated for its multifaceted biological activities, revealing significant effects on microbial growth and plant systems.

Antifungal Activities: this compound exhibits potent antifungal properties against a range of plant pathogens.

It completely inhibited the mycelial growth of Verticillium dahliae at a concentration of 600 μL/L, with an EC₅₀ of 404.4 μL/L mdpi.com.

The compound was found to fully inhibit and kill the mycelium of Sclerotium rolfsiiin vitro, and also affected sclerotia viability with direct contact nih.gov.

It demonstrated inhibitory effects on the growth of Aspergillus niger, Botrytis cinerea, Alternaria alternata, and Penicillium digitatum researchgate.net.

Against a prochloraz-resistant strain of Penicillium italicum, this compound showed a Minimum Inhibitory Concentration (MIC) of 0.25 mL/L and a Minimum Fungicidal Concentration (MFC) of 0.50 mL/L researchgate.netpostharvest.biz.

this compound also completely inhibited the growth of yeast at a concentration of 10 ppm researchgate.net.

Antibacterial Activities: Research indicates that this compound possesses significant antibacterial properties.

Disk diffusion assays demonstrated that this compound significantly inhibited the growth of Methicillin-resistant Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosain vitro nih.govnih.gov.

Studies on liposomes suggest that trans-2-alkenals, including this compound, can cause rapid carboxyfluorescein (CF) leakage, indicating a perturbation of the lipidic fraction of plasmatic membranes, which is a likely mechanism for their antimicrobial action researchgate.net.

Furthermore, mealworm beetles coated with stink bug aldehydes, including this compound, showed a substantial reduction in bacterial colonization compared to control insects, suggesting a role in limiting bacterial infection nih.govnih.gov.

Phytotoxic Activities: this compound has been classified as phytotoxic, meaning it can cause harm to plants.

It is known to harm plants researchgate.net.

It was also observed to significantly limit yeast growth at a concentration of 10 ppm researchgate.net.

Table 4: Biological Activities of this compound Assessed via Bioassays

| Activity Type | Target Organism/System | Observed Effect | Concentration/Conditions | Reference(s) |

| Antifungal | Verticillium dahliae | 100% mycelial growth inhibition | 600 μL/L; EC₅₀ = 404.4 μL/L | mdpi.com |

| Sclerotium rolfsii | Complete inhibition and killing of mycelium; sclerotia viability eliminated with direct contact | in vitro | nih.gov | |

| Aspergillus niger, Botrytis cinerea, Alternaria alternata, Penicillium digitatum | Inhibited growth | in vitro | researchgate.net | |

| Fusarium oxysporum f. sp. lycopersici (Forl) | Complete inhibition of mycelial growth | in vitro | researchgate.net | |

| Penicillium italicum (prochloraz-resistant) | MIC = 0.25 mL/L; MFC = 0.50 mL/L | in vitro | researchgate.netpostharvest.biz | |

| Yeast | Complete inhibition of growth | 10 ppm | researchgate.net | |

| Antibacterial | Methicillin-resistant Staphylococcus aureus | Significant growth inhibition | in vitro (disk diffusion assay) | nih.govnih.gov |

| Escherichia coli | Significant growth inhibition | in vitro (disk diffusion assay) | nih.govnih.gov | |

| Pseudomonas aeruginosa | Significant growth inhibition | in vitro (disk diffusion assay) | nih.govnih.gov | |

| Tenebrio molitor (mealworm beetles) | Reduced bacterial colonization on insect surface | Beetles coated with stink bug aldehydes | nih.govnih.gov | |

| Liposomes (model membrane) | Rapid carboxyfluorescein (CF) leakage, indicating plasmatic membrane perturbation | Exposure to aldehydes | researchgate.net | |

| Phytotoxic | Plants (general) | Harmful effects | - | researchgate.net |

| Yeast | Significantly limited growth | 10 ppm | researchgate.net |

Compound List:

this compound

Olfactory Receptor Functional Assays (e.g., Ca2+ Imaging, Electrophysiological Recordings)

The functional characterization of olfactory receptors (ORs) and their interaction with odorants like this compound is often investigated using in vitro assays that measure cellular responses. Calcium imaging and electrophysiological recordings are primary techniques employed for this purpose.

Calcium Imaging: Calcium imaging allows researchers to visualize changes in intracellular calcium levels within olfactory sensory neurons (OSNs) or heterologously expressed receptors upon stimulation with odorants. Studies utilizing this method have demonstrated that this compound can activate specific olfactory receptors. For instance, calcium imaging experiments on isolated OSNs revealed that cells expressing the rat olfactory receptor OR-I7 responded to this compound, indicating its role as a ligand for this receptor nih.gov. Similarly, mouse I7 strains, when studied using calcium imaging, exhibited robust responses to this compound nih.gov. This technique provides a means to map the receptive field of individual ORs and compare their response profiles to known ligands nih.gov.

Electrophysiological Recordings: Electrophysiological methods, particularly two-electrode voltage clamp (TEVC) in heterologous expression systems such as Xenopus oocytes, are widely used to quantify odorant-induced receptor activation. This technique measures the ion currents generated when an activated OR triggers a signaling cascade, leading to changes in membrane potential or ion flux mdpi.complos.orgnih.gov. Studies have employed TEVC to assess the responses of expressed olfactory receptors to a panel of odorants, including this compound. For example, the mouse olfactory receptor MOR263-10 has been shown to respond well to this compound when expressed in Xenopus oocytes, as measured by TEVC nih.gov. The successful expression of functional ORs in these systems typically requires the co-expression of the olfactory-specific G-protein Gαolf and a reporter channel like CFTR to amplify and detect the signaling events nih.gov.

Summary of Functional Assay Findings:

| Receptor Studied | Assay Method | Observed Response to this compound | Reference |

| Rat OR-I7 | Ca2+ Imaging | Activated | nih.gov |

| Mouse I7 strains | Ca2+ Imaging | Robust response | nih.gov |

| Mouse MOR263-10 | Two-electrode Voltage Clamp | Responded well | nih.gov |

Computational and Modeling Approaches

Computational and modeling approaches play a crucial role in understanding the molecular basis of odorant-receptor interactions, complementing experimental findings. These methods include molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) studies.

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and dynamics simulations are powerful tools for predicting how odorant molecules like this compound bind to olfactory receptors and for exploring the energetic and structural aspects of these interactions.